molecular formula C22H24F3N B601908 Cinacalcet Impurity 16 CAS No. 802918-47-4

Cinacalcet Impurity 16

Katalognummer B601908
CAS-Nummer: 802918-47-4
Molekulargewicht: 359.44
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cinacalcet Impurity 16, with the CAS No. 1431699-53-4, is an impurity standard of Cinacalcet . Its chemical name is ®-N-(1-(Naphthalen-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)propan-1-amine . It is used for analytical method development, method validation, and quality control application for Abbreviated New Drug Application (ANDA) or during commercial production of Cinacalcet .


Chemical Reactions Analysis

While specific chemical reactions involving Cinacalcet Impurity 16 are not detailed in the search results, it is known that the formation of impurities in the synthesis of Cinacalcet can be influenced by factors such as the agitation speed of the reaction mass .

Wissenschaftliche Forschungsanwendungen

Development and Validation of Analytical Methods

Stability Indicative Analysis :A study by Chaudhari et al. (2021) highlighted the development and validation of a stability indicative analysis method for Cinacalcet Hydrochloride and its process impurities. The research emphasized a simple, economical approach using a YMC pack butyl column for separation, achieving low limits of detection (LOD) and quantification (LOQ) for Cinacalcet and its impurities, proving the method's effectiveness in quantifying degradant impurities generated during stress studies (Chaudhari, Lokhande, & Yadav, 2021).

Capillary Electrophoresis for Enantiomeric Purity :Ginterová et al. (2016) developed a capillary zone electrophoresis method for the chiral separation of R,S-cinacalcet, employing 2-hydroxypropyl-γ-cyclodextrin as the chiral selector. This method enabled the determination of S-cinacalcet (chiral impurity) in tablets, offering a precise and accurate approach for enantiopurity control in pharmaceutical products (Ginterová, Znaleziona, Knob, Douša, Petr, & Ševčı́k, 2016).

RP-UPLC Method for Estimation of Impurities :Research by Reddy et al. (2015) described a reversed-phase ultra-performance liquid chromatography method for estimating Cinacalcet Hydrochloride impurities in API and pharmaceutical formulations. This method exhibited significant degradation of Cinacalcet under peroxide stress conditions, with degradation products well-resolved from the active ingredient and its impurities, demonstrating the method's stability-indicating power (Reddy, Raju, Raju, Varma, & Babu, 2015).

Liquid Chromatographic Methods for Determination :Sigala et al. (2009) developed a reversed-phase liquid chromatographic method validated for the determination of Cinacalcet Hydrochloride and its process-related impurities, achieving high precision and accuracy, which is crucial for quality control in bulk drug manufacturing (Sigala, Babu, Varma, & Balaswamy, 2009).

Characterization of Degradation Products

Characterization by ESI-MS/MS, FT-IR, and NMR :Rao et al. (2014) utilized RP-HPLC, ESI-MS/MS, FT-IR, and NMR spectroscopy to characterize forced degradation products of Cinacalcet, applying the method to quantify process-related substances and degradation products in bulk drugs. This comprehensive approach aids in understanding the stability and degradation pathways of Cinacalcet (Rao, Saida, Naidu, Sravan, & Ramesh, 2014).

Wirkmechanismus

Target of Action

Cinacalcet primarily targets the calcium-sensing receptors on the surface of the chief cell of the parathyroid gland . These receptors are the principal negative regulators of parathyroid hormone secretion .

Mode of Action

Cinacalcet acts as a calcimimetic . It increases the sensitivity of calcium receptors on parathyroid cells, which leads to a reduction in parathyroid hormone (PTH) levels and thus a decrease in serum calcium levels . This interaction results in significant changes in the biochemical pathways within the cell.

Biochemical Pathways

The primary biochemical pathway affected by Cinacalcet is the regulation of parathyroid hormone secretion . By increasing the sensitivity of the calcium-sensing receptors, Cinacalcet reduces the secretion of PTH . This leads to a decrease in serum calcium levels , which can have downstream effects on various other biochemical pathways, particularly those involving bone mineral density .

Pharmacokinetics

The pharmacokinetic properties of Cinacalcet include its absorption, distribution, metabolism, and excretion (ADME)Cinacalcet itself has a bioavailability of 20 to 25%, which increases if taken with food . It is metabolized in the liver, primarily through CYP3A4, CYP2D6, and CYP1A2-mediated pathways . The elimination half-life of Cinacalcet is between 30 to 40 hours, and it is excreted primarily through the kidneys (80%) and feces (15%) .

Result of Action

The molecular and cellular effects of Cinacalcet’s action primarily involve a reduction in serum calcium levels . This is achieved through the suppression of PTH secretion . In addition, Cinacalcet has been shown to have antibacterial and antibiofilm activity against Staphylococcus aureus .

Action Environment

The action, efficacy, and stability of Cinacalcet can be influenced by various environmental factors. For instance, the agitation speed of the reaction mass during the synthesis of Cinacalcet can impact the reaction kinetics, leading to the formation of impurities . Furthermore, the presence of other drugs can interact with Cinacalcet, potentially affecting its efficacy .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of Cinacalcet Impurity 16 involves the conversion of the starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-bromo-2-chloro-5-nitrobenzoic acid", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "Sodium hydroxide", "Sodium nitrite", "Hydrochloric acid", "Sodium carbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Conversion of 4-bromo-2-chloro-5-nitrobenzoic acid to its corresponding diazonium salt using sodium nitrite and hydrochloric acid", "Step 2: Reaction of the diazonium salt with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the desired product", "Step 3: Purification of the crude product using sodium carbonate and ethyl acetate", "Step 4: Recrystallization of the purified product using methanol and water" ] }

CAS-Nummer

802918-47-4

Molekularformel

C22H24F3N

Molekulargewicht

359.44

Reinheit

> 95%

Menge

Milligrams-Grams

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.